(5Z)-2-(4-tert-butylphenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-METHYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-2-(4-CHLOROPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural features, such as the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)16-11-9-14(10-12-16)20-24-22-26(25-20)21(27)18(30-22)13-15-7-6-8-17(28-4)19(15)29-5/h6-13H,1-5H3/b18-13- |
InChI Key |
ALNBNOMKSRDESC-AQTBWJFISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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